![molecular formula C8H11FN2S B2971430 N-(2-fluorocyclopentyl)-1,3-thiazol-2-amine CAS No. 2197807-27-3](/img/structure/B2971430.png)
N-(2-fluorocyclopentyl)-1,3-thiazol-2-amine
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would typically be determined using a variety of analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and its spectroscopic properties .Scientific Research Applications
Antimicrobial and Anticancer Activities
Research has highlighted the potential of fluoro-substituted thiazole compounds in the development of antimicrobial and anticancer agents. A study by Kumbhare et al. (2014) synthesized novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, demonstrating antimicrobial and cytotoxic activities against human cancer cell lines, indicating the broad therapeutic potential of fluoro-substituted thiazoles (Kumbhare et al., 2014).
Anthelmintic Activity
Another aspect of scientific research on fluoro-substituted thiazoles focuses on their anthelmintic (anti-parasitic) properties. Javali et al. (2010) synthesized various fluoro-substituted benzothiazole derivatives, demonstrating their significant antibacterial activity, suggesting potential applications in combating parasitic infections (Javali et al., 2010).
Antitumor Properties
Bradshaw et al. (2002) explored amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, highlighting the strategic incorporation of fluorine atoms to thwart metabolic inactivation. These compounds exhibited selective, potent antitumor properties, showcasing the relevance of fluoro-substituted thiazoles in cancer therapy (Bradshaw et al., 2002).
Catalytic Applications
Yang et al. (2015) developed a fluoro-functionalized polymeric N-heterocyclic carbene-Zn complex, demonstrating enhanced catalytic activity in the formylation and methylation of amines using CO2. This research opens up new avenues for utilizing fluoro-substituted thiazoles in catalysis, particularly in sustainable chemical processes (Yang et al., 2015).
Antibacterial Activity
Uwabagira et al. (2018) reported on the synthesis and antibacterial evaluation of N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, demonstrating its effectiveness against specific bacterial strains. This research underscores the potential of fluoro-substituted thiazoles in developing new antibacterial agents (Uwabagira et al., 2018).
Mechanism of Action
Target of Action
The targets of a compound are usually proteins such as enzymes or receptors. The specific target would depend on the structure of the compound and its functional groups. For example, compounds with a thiazole ring have been found to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Future Directions
The future research directions for this compound would depend on its properties and potential applications. If it has biological activity, it might be studied further for potential therapeutic uses. Alternatively, if it has interesting chemical properties, it might be studied in the context of synthetic chemistry or materials science .
properties
IUPAC Name |
N-(2-fluorocyclopentyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2S/c9-6-2-1-3-7(6)11-8-10-4-5-12-8/h4-7H,1-3H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LETVUIGJZVFTDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)F)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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